Methyl 1-(pyridin-2-yl)-1H-indole-6-carboxylate
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Overview
Description
Methyl 1-(pyridin-2-yl)-1H-indole-6-carboxylate is a heterocyclic compound that features both pyridine and indole moieties. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both pyridine and indole rings in its structure makes it a versatile scaffold for the development of new pharmaceuticals and chemical probes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(pyridin-2-yl)-1H-indole-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with a suitable indole derivative in the presence of a coupling agent. The reaction conditions often include the use of solvents like toluene and catalysts such as iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the cyclization and formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and reaction parameters is crucial to ensure the scalability and efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(pyridin-2-yl)-1H-indole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can modify the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base like sodium hydride (NaH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.
Scientific Research Applications
Methyl 1-(pyridin-2-yl)-1H-indole-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of new materials and chemical probes for various applications.
Mechanism of Action
The mechanism of action of Methyl 1-(pyridin-2-yl)-1H-indole-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridine moiety and have similar biological activities.
3-bromoimidazo[1,2-a]pyridines: These compounds also contain a pyridine ring and are used in medicinal chemistry for their bioactive properties.
Uniqueness
Methyl 1-(pyridin-2-yl)-1H-indole-6-carboxylate is unique due to the combination of pyridine and indole rings in its structure, which provides a versatile scaffold for the development of new compounds with diverse biological activities
Properties
Molecular Formula |
C15H12N2O2 |
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Molecular Weight |
252.27 g/mol |
IUPAC Name |
methyl 1-pyridin-2-ylindole-6-carboxylate |
InChI |
InChI=1S/C15H12N2O2/c1-19-15(18)12-6-5-11-7-9-17(13(11)10-12)14-4-2-3-8-16-14/h2-10H,1H3 |
InChI Key |
KTMANENKQITFHK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C=CN2C3=CC=CC=N3 |
Origin of Product |
United States |
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